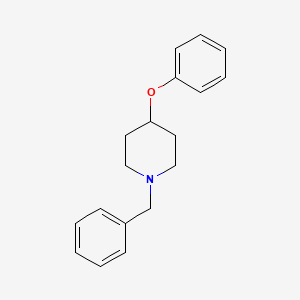
1-Benzyl-4-phenoxypiperidine
Übersicht
Beschreibung
1-Benzyl-4-phenoxypiperidine is a type of phenylpiperidine . Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They are associated with a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .
Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not provided in the search results . For detailed information, one might need to refer to specialized chemical databases or safety data sheets.Wissenschaftliche Forschungsanwendungen
Histamine H3 Antagonist
1-Benzyl-4-phenoxypiperidine derivatives have been studied for their role as histamine H3 antagonists. Research by Dvorak et al. (2005) found that compounds with a 4-phenoxypiperidine core exhibit potent H3 antagonist activity, making them potential candidates for treating disorders related to histamine dysregulation (Dvorak et al., 2005).
NMDA Receptor Antagonists
Compounds similar to this compound, specifically 1-(heteroarylalkynyl)-4-benzylpiperidines, have been synthesized and evaluated as N-methyl-D-aspartate (NMDA) receptor antagonists. Wright et al. (2001) explored their potential in treating Parkinson's disease and found that certain compounds demonstrated potency in this application (Wright et al., 2001).
LSD1 Inhibitors
A study by Xi et al. (2018) on 4-(4-benzyloxy)phenoxypiperidines, which are structurally related to this compound, showed that these compounds could inhibit lysine specific demethylase 1 (LSD1), a target in cancer treatment. The study highlighted one compound, 10d, for its potent inhibitory activity and potential as a therapeutic agent in LSD1 associated tumors (Xi et al., 2018).
Selective Estrogen Receptor Modulators (SERMs)
Jha et al. (2015) synthesized derivatives of this compound as potential selective estrogen receptor modulators (SERMs) for breast cancer treatment. Their study found that certain compounds displayed significant cytotoxic potency against breast cancer cell lines and potential as therapeutic agents (Jha et al., 2015).
Dopamine Transporter Inhibitors
Greiner et al. (2003) studied 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines, structurally related to this compound, for their ability to inhibit the dopamine transporter (DAT). Their findings suggested potential applications in neurological disorders where modulation of dopamine levels is beneficial (Greiner et al., 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-benzyl-4-phenoxypiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)20-17-9-5-2-6-10-17/h1-10,18H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXNWAITWRDLGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B3148131.png)
![3-chloro-1H-pyrazolo[3,4-d]pyriMidin-4-aMine](/img/structure/B3148139.png)





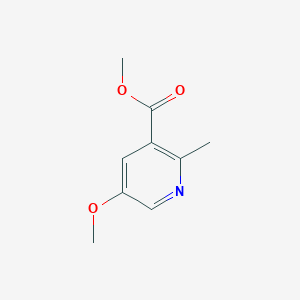
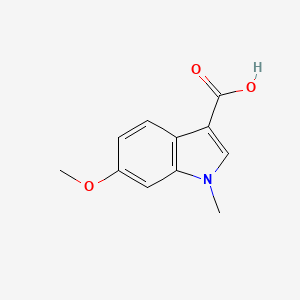
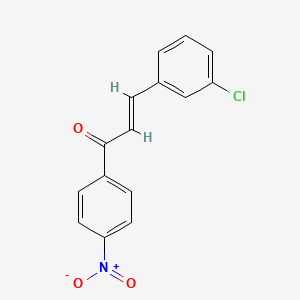


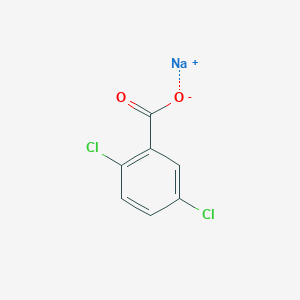
![Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B3148222.png)